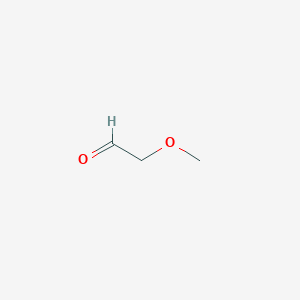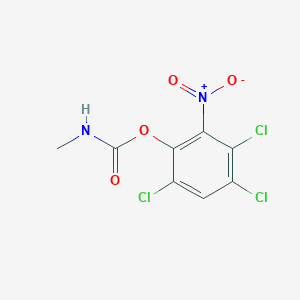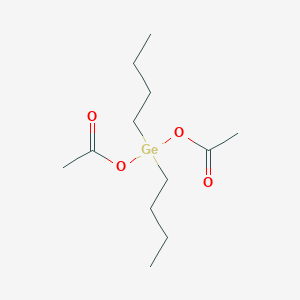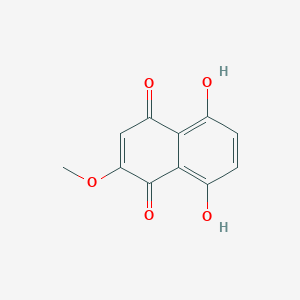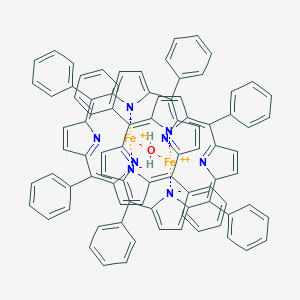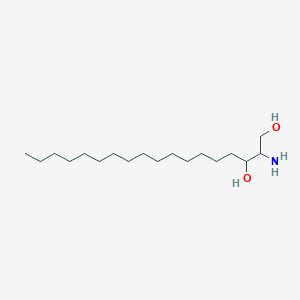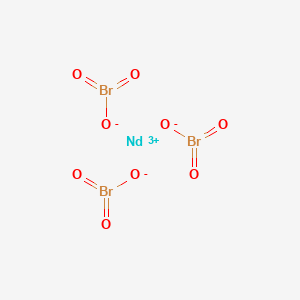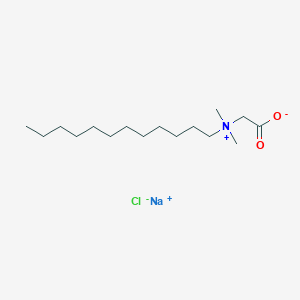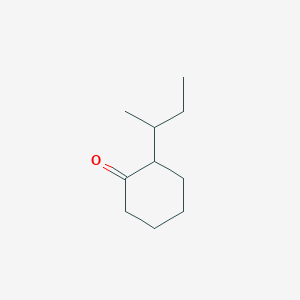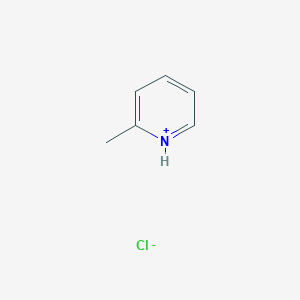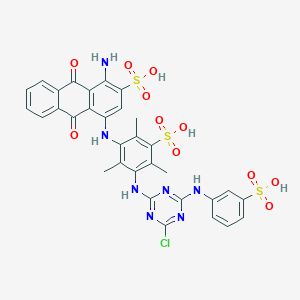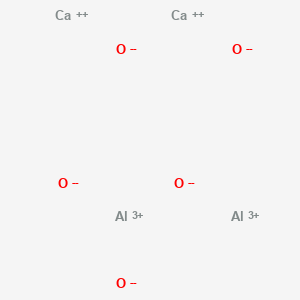
Dodecaaluminium calcium nonadecaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecaaluminium calcium nonadecaoxide is a complex inorganic compound with the chemical formula Al12CaO19. It is also known as DACN, and it has been widely studied for its unique physical and chemical properties. This compound is made up of twelve aluminum atoms, one calcium atom, and nineteen oxygen atoms. It is a white crystalline solid that is insoluble in water and has a high melting point.
Mecanismo De Acción
The mechanism of action of DACN in catalytic reactions is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from another molecule. This property makes DACN an excellent catalyst, as it can facilitate chemical reactions by providing a site for the reactants to interact.
Efectos Bioquímicos Y Fisiológicos
DACN has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have potential applications in the field of medicine. For example, DACN has been found to exhibit antibacterial properties, which could make it useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DACN in lab experiments is its excellent catalytic activity. This property makes it a valuable tool for researchers studying various chemical reactions. However, DACN is also relatively expensive and difficult to synthesize, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for research on DACN. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of DACN in catalytic reactions. Finally, more research is needed to explore the potential biomedical applications of this compound, particularly in the development of new antibiotics.
Métodos De Síntesis
The synthesis of DACN involves the reaction between aluminum and calcium oxide at high temperatures. The process involves the use of a furnace, where the reactants are heated to a temperature of about 1500°C. The reaction takes place over a period of several hours, and the resulting product is then cooled and collected.
Aplicaciones Científicas De Investigación
DACN has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of catalysis. DACN has been found to exhibit excellent catalytic activity in a wide range of chemical reactions, including the conversion of methane to methanol, the oxidation of alcohols, and the synthesis of organic compounds.
Propiedades
Número CAS |
11104-48-6 |
|---|---|
Nombre del producto |
Dodecaaluminium calcium nonadecaoxide |
Fórmula molecular |
Al2Ca2O5 |
Peso molecular |
214.12 g/mol |
Nombre IUPAC |
dialuminum;dicalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.2Ca.5O/q2*+3;2*+2;5*-2 |
Clave InChI |
HGCYUAJUOYGULZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Otros números CAS |
12004-88-5 12005-50-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



